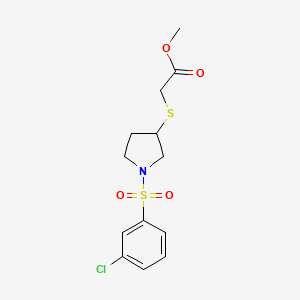

Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a 3-chlorophenylsulfonyl group and a thioether-linked acetate methyl ester. This structure combines sulfonamide, heterocyclic, and thioether functionalities, making it a candidate for applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent. Its synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, thiol-ether coupling, and esterification.

Properties

IUPAC Name |

methyl 2-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S2/c1-19-13(16)9-20-11-5-6-15(8-11)21(17,18)12-4-2-3-10(14)7-12/h2-4,7,11H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPLYHTZAFGQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may interact with various targets.

Mode of Action

The presence of the pyrrolidine ring suggests that the compound may interact with its targets through a similar mechanism as other pyrrolidine derivatives. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions with the target proteins.

Biochemical Pathways

Given the compound’s structural similarity to other pyrrolidine derivatives, it may influence similar biochemical pathways. For instance, pyrrolidine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, suggesting that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s pyrrolidine scaffold may influence its pharmacokinetic properties. Pyrrolidine derivatives are known for their efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring. These properties could potentially impact the compound’s bioavailability.

Result of Action

Based on the known biological activities of pyrrolidine derivatives, this compound may have a variety of effects at the molecular and cellular levels.

Biological Activity

Methyl 2-((1-((3-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring, a sulfonyl group, and a methyl acetate moiety. Its synthesis typically involves multiple steps, including:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using amino acids or amines.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chlorides in the presence of bases.

- Thioester Formation : Reaction of a thiol with an ester to form the thioester linkage.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances metabolic stability and bioavailability, which can influence its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For example, sulfonamide derivatives have been shown to possess low toxicity while effectively inhibiting bacterial growth. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential in medicinal chemistry applications.

Anticancer Activity

A study on related compounds demonstrated that certain pyrrolidine derivatives exhibited cytotoxic effects against cancer cell lines. The IC50 values for these compounds were assessed, indicating their potential as anticancer agents.

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 4.98 | HeLa |

| Compound B | 2.24 | MCF7 |

| This compound | TBD | TBD |

Case Studies and Research Findings

-

Study on Sulfonamide Derivatives :

A recent investigation into sulfonamide derivatives found that modifications at the sulfonamide nitrogen significantly affected binding affinities to target receptors, suggesting that similar modifications could enhance the biological activity of this compound . -

Antiprotozoal Activity :

Another study explored the antiprotozoal activity of related compounds against Plasmodium falciparum, demonstrating promising results with select compounds exhibiting low micromolar IC50 values . This highlights the potential for this compound in treating protozoan infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

However, the pyrimidine-based Compound 1 exhibits stronger aqueous solubility due to its heteroaromatic core, favoring antiviral applications . Replacing pyrrolidine with piperidine (as in the piperidin-4-yl analog) increases steric bulk, reducing cytotoxicity but maintaining moderate logP values .

Synthetic Accessibility :

- The target compound’s pyrrolidine-thioacetate linkage requires precise thiol-alkylation steps, whereas pyrimidine-thioethers (e.g., Compound 1) are synthesized via nucleophilic substitution, offering higher yields .

ADMET Profile :

- Predicted logP values (~3.2) suggest moderate lipophilicity, aligning with analogs like the piperidine derivative. However, the free thiol in 1-((4-nitrophenyl)sulfonyl)pyrrolidine-3-thiol may confer higher metabolic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.